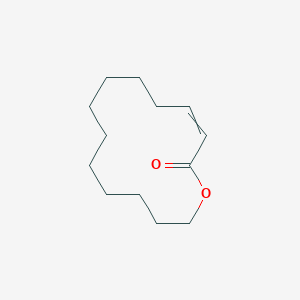
1-Oxacyclotetradec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxacyclotetradec-3-EN-2-one is an organic compound with the molecular formula C13H22O2 It is a lactone, which is a cyclic ester, and is known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradec-3-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the aldol condensation reaction can be employed to form the necessary carbon-carbon bonds, followed by cyclization to yield the lactone . Another method involves the use of microwave-assisted reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclotetradec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Oxacyclotetradec-3-EN-2-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the fragrance industry due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 1-Oxacyclotetradec-3-EN-2-one exerts its effects involves its reactivity as a lactone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Oxacycloheptadec-10-en-2-one: Another lactone with a similar structure but a different ring size.
Oxacyclopropane: A smaller ring lactone with different reactivity and applications.
Uniqueness: 1-Oxacyclotetradec-3-EN-2-one is unique due to its specific ring size and the presence of an unsaturated bond, which imparts distinct reactivity and properties compared to other lactones. This makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
87227-38-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C13H22O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h9,11H,1-8,10,12H2 |
InChI Key |
IJRSQTKSJYLADM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCOC(=O)C=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


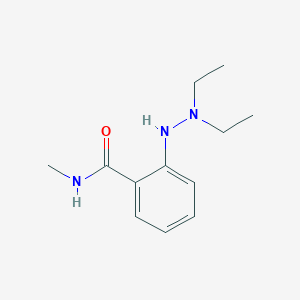
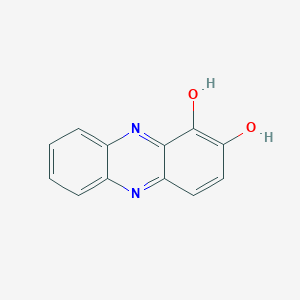

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

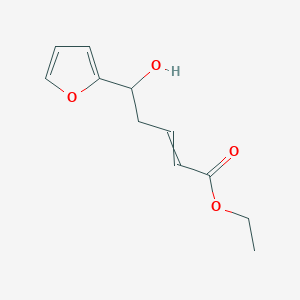
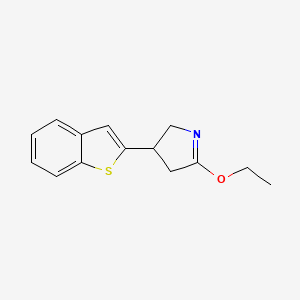
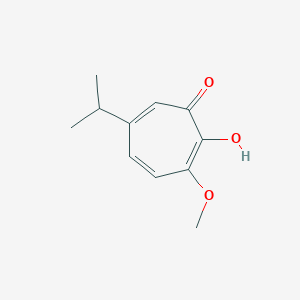
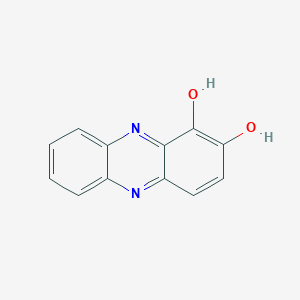

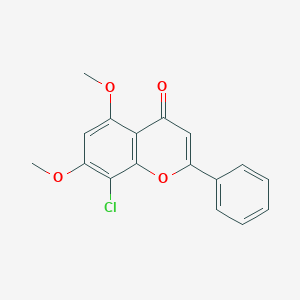
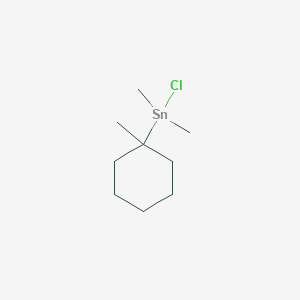
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
